molecular formula C12H17NO2S B3433748 3-(Benzylthio)valine CAS No. 75323-55-6

3-(Benzylthio)valine

Cat. No.: B3433748
CAS No.: 75323-55-6
M. Wt: 239.34 g/mol
InChI Key: YPZAXRYHYTVHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylthio)valine is a synthetic valine derivative designed for biochemical and pharmaceutical research. Valine is an essential branched-chain amino acid (BCAA) critical for protein synthesis, muscle metabolism, and maintaining nitrogen balance in biological systems . The structural modification with a benzylthio moiety is a key feature explored in medicinal chemistry, as this functional group is found in compounds under investigation for various biological activities. For instance, 3-(benzylthio)triazole derivatives have been studied as potential Bcl-2 inhibitory anticancer agents, which may induce apoptosis in human cancer cell lines . Similarly, other 3-(substituted benzylthio) quinolinium analogs have demonstrated significant in vitro antifungal activity against opportunistic pathogens like Cryptococcus neoformans, with some analogs showing potency comparable to amphotericin B . This suggests that this compound may serve as a valuable building block or intermediate for researchers developing new therapeutic agents, studying enzyme mechanisms, or exploring structure-activity relationships (SAR). As a valine-based compound, it may also be of interest in metabolic studies and for probing the function of aminopeptidases, which are metalloenzymes crucial for protein turnover, hormone processing, and antigen presentation, and are implicated in diseases such as cancer, malaria, and hypertension . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-benzylsulfanyl-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(2,10(13)11(14)15)16-8-9-6-4-3-5-7-9/h3-7,10H,8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZAXRYHYTVHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5699-80-9, 54536-38-8
Record name NSC144289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC132638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 3 Benzylthio Valine and Its Analogues

Stereoselective Synthesis of the Valine Scaffold

The creation of the chiral valine framework is a critical step that dictates the final stereochemistry of the target molecule. Various methods have been developed to achieve high stereoselectivity in the formation of this α-amino acid.

Amidomalonate-Based Approaches for α-Amino Acid Construction

A classic and versatile method for the synthesis of α-amino acids is the amidomalonate synthesis. This approach is an extension of the malonic ester synthesis and allows for the preparation of a variety of amino acids, including valine. The general strategy involves the alkylation of a diethyl acetamidomalonate followed by hydrolysis and decarboxylation.

The synthesis of racemic valine commences with the deprotonation of diethyl acetamidomalonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate is then alkylated with an appropriate alkyl halide. In the case of valine, the alkylating agent is isopropyl halide (e.g., 2-bromopropane). The resulting alkylated intermediate undergoes acidic hydrolysis, which serves to cleave both the ester groups and the N-acetyl group, followed by decarboxylation upon heating to yield valine.

StepReagents and ConditionsIntermediate/ProductDescription
1Diethyl acetamidomalonate, Sodium ethoxideEnolate of diethyl acetamidomalonateFormation of the nucleophilic enolate.
2Isopropyl halide (e.g., 2-bromopropane)Diethyl 2-acetamido-2-isopropylmalonateSN2 alkylation of the enolate.
3Aqueous acid (e.g., HCl), HeatValineHydrolysis of esters and amide, followed by decarboxylation.

This method typically produces a racemic mixture of the amino acid, which would require a subsequent resolution step to isolate the desired enantiomer.

Reductive Amination Strategies for α-Keto Acid Precursors

Reductive amination of α-keto acids provides a direct route to α-amino acids. This biomimetic approach mimics the natural synthesis of amino acids in biological systems. For the synthesis of valine, the corresponding α-keto acid, α-ketoisovaleric acid, is used as the starting material.

The reaction involves the condensation of the α-keto acid with ammonia (B1221849) to form an intermediate imine. This imine is then reduced in situ to the corresponding α-amino acid. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. The choice of reducing agent is crucial; for instance, NaBH₃CN is selective for the imine in the presence of the ketone starting material.

Starting MaterialReagents and ConditionsProductKey Transformation
α-Ketoisovaleric acid1. Ammonia (NH₃) 2. Reducing agent (e.g., NaBH₃CN or H₂/catalyst)ValineFormation of an imine followed by reduction.

Similar to the amidomalonate synthesis, this method, when carried out with achiral reagents, results in a racemic mixture of valine. However, the use of chiral catalysts or enzymes in the reduction step can lead to the enantioselective synthesis of either L- or D-valine.

Chiral Auxiliary-Mediated Asymmetric Synthesis

To achieve high levels of stereocontrol in the synthesis of the valine scaffold, chiral auxiliaries are often employed. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

One of the most well-established methods involves the use of Evans oxazolidinone auxiliaries. These auxiliaries are derived from readily available amino acids. In a typical sequence for valine synthesis, the chiral oxazolidinone is first acylated to form an N-acyl oxazolidinone. Deprotonation of this substrate with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The stereochemistry of the subsequent alkylation of this enolate with an electrophile (e.g., isopropyl iodide) is controlled by the steric hindrance of the auxiliary, which directs the incoming electrophile to one face of the enolate.

Finally, the chiral auxiliary is cleaved, typically by hydrolysis, to yield the desired enantiomerically enriched amino acid. The high degree of diastereoselectivity achieved in the alkylation step translates into a high enantiomeric excess of the final product.

Chiral Auxiliary TypeKey ReactionStereochemical Control
Evans OxazolidinonesAsymmetric alkylation of an N-acyl derivativeThe bulky substituent on the auxiliary blocks one face of the enolate, directing the alkylating agent to the opposite face.
CamphorsultamsAsymmetric Michael additions or alkylationsThe rigid bicyclic structure provides a well-defined steric environment for controlling the approach of reagents.
Pseudoephedrine AmidesAsymmetric alkylation of amide enolatesThe chiral backbone of pseudoephedrine directs the stereoselective alkylation.

Introduction of the Benzylthio Functionality

Once the valine scaffold is constructed, the next critical step is the introduction of the benzylthio group at the 3-position. This can be achieved through several synthetic strategies.

Nucleophilic Substitution Reactions with Thioethers

A common method for forming a carbon-sulfur bond is through a nucleophilic substitution reaction. researchgate.net In the context of synthesizing 3-(benzylthio)valine, this would involve the reaction of a nucleophilic sulfur species with a valine derivative containing a suitable leaving group at the 3-position.

The precursor for this reaction would be a derivative of valine where the 3-position has been functionalized with a good leaving group, such as a halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate). Benzylthiol (phenylmethanethiol) can then be deprotonated with a mild base to form the benzylthiolate anion. This potent nucleophile can then displace the leaving group on the valine precursor in an SN2 reaction to form the desired this compound derivative.

The stereochemistry of the starting 3-halovaline derivative is crucial, as the SN2 reaction proceeds with an inversion of configuration at the carbon center being attacked.

Substrate (Valine Precursor)NucleophileReaction TypeProduct
3-Bromo-valine derivativeBenzylthiolate (BnS⁻)SN2This compound derivative
3-O-Tosyl-valine derivativeBenzylthiolate (BnS⁻)SN2This compound derivative

Thiol-Ene Click Chemistry Approaches

Thiol-ene click chemistry has emerged as a powerful and efficient method for the formation of thioethers. This reaction involves the radical-mediated addition of a thiol to an alkene. It is characterized by high yields, stereoselectivity, and tolerance of a wide range of functional groups, making it a "click" reaction.

To apply this methodology to the synthesis of this compound, a precursor with a double bond at the appropriate position would be required. For instance, a dehydrovaline derivative could serve as the ene component. The reaction with benzylthiol would be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means. The reaction proceeds via an anti-Markovnikov addition of the thiol across the double bond, leading to the formation of the thioether at the desired position.

Alkene SubstrateThiol ReagentInitiatorKey Features
Dehydrovaline derivativeBenzylthiolRadical initiator (e.g., AIBN) or UV lightHigh efficiency, mild reaction conditions, anti-Markovnikov selectivity.

This approach offers a robust and versatile alternative for the introduction of the benzylthio group, often under milder conditions than traditional nucleophilic substitution reactions.

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies, which merge the selectivity of biological catalysts with the practicality of chemical synthesis, offer efficient pathways to complex molecules like this compound. rsc.org Enzymes such as lipases and thioesterases are particularly relevant in this context.

Lipases, which typically catalyze the hydrolysis of esters, can be employed in non-aqueous environments to catalyze the formation of amide and ester bonds. acs.org For instance, lipases from sources like Candida antarctica (Novozym 435) and porcine pancreas have been used to synthesize peptides, including those containing D-amino acids. plu.mxnih.gov A potential chemoenzymatic route to a precursor of this compound could involve the lipase-catalyzed amidation or esterification of a suitably modified valine derivative. The high stereoselectivity of these enzymes could be pivotal in establishing the desired chirality at the α-carbon.

Thioesterase (TE) domains, integral to nonribosomal peptide and polyketide biosynthesis, naturally catalyze the hydrolysis of thioester bonds, often leading to macrocyclization. nih.gov In a synthetic context, these enzymes can be repurposed. A conceivable chemoenzymatic approach could involve the synthesis of a thioester precursor of this compound, followed by a TE-catalyzed transformation. While direct enzymatic benzylation of a 3-thiol-valine precursor is not established, enzymes could be used to selectively deprotect a precursor molecule under mild conditions, a common strategy in chemoenzymatic synthesis. rsc.org For example, a thiol-free synthesis of β-ketosulfides has been developed combining a multi-component reaction with a lipase-catalyzed hydrolysis, showcasing the potential of enzymes to work in tandem with modern chemical methods to afford sulfur-containing compounds. researchgate.net

Multi-Component and One-Pot Reaction Strategies for Valine Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. iris-biotech.debachem.com These strategies, along with other one-pot syntheses, are well-suited for creating libraries of complex molecules like valine derivatives. researchgate.netwikipedia.orgnih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide. nih.govnih.gov By using L-valine as the amine component, its inherent chirality can be transferred to the product. biosynth.commdpi.com A variation known as the Thio-Ugi reaction , which utilizes a thiocarboxylic acid as one of the components, directly introduces a sulfur atom into the scaffold, yielding endothiopeptides. researchgate.net This presents a direct, albeit complex, route to thio-functionalized valine derivatives. The general mechanism involves the formation of an iminium ion, which is then attacked by the isocyanide, followed by an intramolecular acyl transfer.

ComponentExample for Valine Derivative SynthesisRole in Reaction
Amine L-ValineProvides the amino acid backbone and α-carbon stereocenter.
Carbonyl IsobutyraldehydeReacts with the amine to form the initial imine/iminium ion.
Isocyanide Benzyl (B1604629) isocyanideInserts a carbon atom and provides the R-group for the final amide.
Acid Benzenecarbothioic acidActs as the nucleophile and acyl donor, introducing the benzylthio moiety.

The Passerini three-component reaction is another isocyanide-based MCR, reacting an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org While it does not directly incorporate an amine component like the Ugi reaction, it can be used to generate highly functionalized precursors that can be later converted to amino acid derivatives.

Protecting Group Strategies in Complex Amino Acid Synthesis

The synthesis of a molecule with multiple reactive sites like this compound, which contains a secondary amine, a carboxylic acid, and a thiol, necessitates a sophisticated protecting group strategy. The choice of protecting groups is critical to prevent unwanted side reactions and ensure that specific transformations occur at the desired locations. biosynth.com The concept of orthogonality is paramount, meaning that each protecting group can be removed under specific conditions without affecting the others. iris-biotech.dersc.orgpeptide.com

Amino Group Protection: The most common protecting groups for the α-amino group in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. peptide.compeptide.com

Fmoc: Removed with a base, typically a solution of piperidine (B6355638) in DMF. It is stable to acidic conditions. iris-biotech.de

Boc: Removed with a strong acid, such as trifluoroacetic acid (TFA). It is stable to basic conditions.

Trityl (Trt): A bulky, acid-labile group commonly used in both Fmoc and Boc strategies. It is typically removed during the final acid-mediated cleavage from a solid-phase resin (e.g., with 95% TFA). peptide.comsigmaaldrich.com Its lability can be tuned by substitution on the phenyl rings (e.g., Mmt, Mtt). iris-biotech.de

Acetamidomethyl (Acm): Stable to both TFA and piperidine, making it orthogonal to both Fmoc and Boc strategies. Its removal requires specific reagents like mercury(II) acetate (B1210297) or iodine, often used for regioselective disulfide bond formation. bachem.comsigmaaldrich.com

tert-butyl (tBu): An acid-labile group, stable to the basic conditions of Fmoc removal, making it suitable for the Fmoc/tBu strategy. peptide.com

tert-butylthio (StBu): A reductively labile group, removed with thiols like dithiothreitol (B142953) (DTT), providing another layer of orthogonality. bachem.com

Carboxyl Group Protection: The C-terminal carboxylic acid is often protected as an ester, especially during solution-phase synthesis or if side-chain modifications are needed. Common examples include methyl (Me), ethyl (Et), or benzyl (Bzl) esters, which are typically removed by saponification (base hydrolysis) or hydrogenolysis, respectively. In solid-phase peptide synthesis (SPPS), the carboxyl group is anchored to the resin, which serves as its protecting group until the final cleavage step.

A potential protecting group strategy for the solution-phase synthesis of this compound could be Fmoc for the amine, a benzyl ester for the carboxyl group, and a trityl group for the thiol, allowing for selective deprotection steps.

Optimization of Reaction Conditions and Yields

The synthesis of this compound likely proceeds via a key carbon-sulfur bond-forming step, such as a thia-Michael addition. The efficiency and yield of such reactions are highly dependent on the optimization of various parameters, including the choice of catalyst, solvent, temperature, and reactant stoichiometry. mdpi.com

The thia-Michael addition, the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a fundamental reaction for creating β-thio compounds. This reaction can be catalyzed by either a base or a nucleophile. mdpi.comrsc.org

Catalyst: In base-catalyzed thia-Michael additions, a base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion. Tertiary amines like triethylamine (B128534) (TEA) are commonly used. researchgate.net Optimization studies have shown that even catalytic amounts of TEA can significantly increase reaction rates and yields, likely by acting as a proton shuttle. researchgate.net Stronger, non-nucleophilic bases like DBU may also be employed.

Solvent: The polarity of the solvent can influence reaction rates. Polar aprotic solvents like THF, DMF, or acetonitrile (B52724) are often used. rsc.org The choice of solvent can affect the solubility of reactants and the stability of charged intermediates, thereby impacting the reaction outcome. Solvent isotope effects have also been noted in reactions involving cysteine thiols, indicating the role of proton transfer in the mechanism. researchgate.net

Temperature and Concentration: Reaction temperature can affect the rate and selectivity. While many Michael additions proceed readily at room temperature, heating may be required for less reactive substrates. Reactant concentration is another key variable; higher concentrations can increase reaction rates but may also lead to side reactions.

Below is a table illustrating the effect of catalyst loading on a model thia-Michael addition reaction, based on findings for similar transformations. researchgate.netresearchgate.net

EntryReactant AReactant BCatalyst (Triethylamine)SolventYield (%)
1Benzyl allenoateThiophenol150 mol%THF60
2Benzyl allenoateThiophenol20 mol%THF72
3Benzyl allenoate2-Aminothiophenol10 mol%THF60
4Benzyl allenoate2-AminothiophenolNoneTHF26

This table is representative of typical optimization trends in thia-Michael additions.

Optimizing these conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions like oxidation of the thiol or polymerization of the Michael acceptor. nih.gov

Synthetic Access to Stereoisomers and Enantiomers of this compound

Controlling the stereochemistry at the two chiral centers of this compound (the α-carbon, C2, and the β-carbon, C3) is a significant synthetic challenge. Accessing specific stereoisomers requires asymmetric synthesis strategies.

Substrate-Controlled Diastereoselectivity: One approach is to start with an enantiomerically pure precursor, such as L-valine or D-valine. The existing stereocenter at the α-carbon can direct the stereochemical outcome of a reaction at the β-position. For example, a stereoselective addition to a chiral pyroglutamate (B8496135) derivative derived from (S)-glutamic acid has been used to synthesize (2S,3R)- and (2S,3S)-valine analogues, demonstrating how a resident chiral center can control the formation of a new one. researchgate.net

Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries are temporary chiral groups that are attached to an achiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. The use of chiral sulfinimines (Ellman's auxiliary) is a powerful method for the asymmetric synthesis of α- and β-amino acids. rsc.org An achiral imine can be reacted with a chiral sulfinamide to form a sulfinimine, to which various nucleophiles can be added with high diastereoselectivity. Subsequent removal of the sulfinyl group reveals the chiral amine. This method could be applied to construct the β-amino acid scaffold with control over the stereochemistry. researchgate.netacs.org

Asymmetric Catalysis: This is one of the most efficient methods for generating chiral molecules. A chiral catalyst is used in sub-stoichiometric amounts to convert a prochiral substrate into a chiral product with high enantioselectivity.

Organocatalysis: Chiral amines, thioureas, or phosphoric acids can catalyze enantioselective conjugate additions. For instance, a bifunctional organocatalyst could activate both the thiol and the Michael acceptor to facilitate a highly enantioselective and diastereoselective thia-Michael addition.

Metal Catalysis: Chiral metal complexes, such as those of Ni(II), are used to asymmetrically synthesize amino acids. nih.gov A Ni(II) complex of a Schiff base derived from glycine (B1666218) can be alkylated with high stereocontrol. A similar strategy involving a Michael addition to a valine-derived complex could potentially control the stereochemistry at the β-carbon. Recent advances have also demonstrated the use of synergistic catalysis for the asymmetric synthesis of β-amino acid derivatives from α-amino acids via radical 1,2-nitrogen migration. nih.gov

By employing these advanced asymmetric strategies, it is possible to selectively synthesize each of the four possible stereoisomers of this compound: (2S,3S), (2S,3R), (2R,3S), and (2R,3R).

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For 3-(Benzylthio)valine, a complete NMR analysis would involve a suite of one- and two-dimensional experiments to assign all proton and carbon signals and to confirm its stereochemistry.

Proton (¹H) NMR Spectral Assignment and Conformation Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons (S-CH₂) of the benzyl group would present a singlet or an AB quartet depending on their magnetic equivalence, anticipated around δ 3.7-3.9 ppm. The single proton at the α-carbon (α-H) of the valine moiety would likely be a singlet, as it has no adjacent protons, with a chemical shift influenced by the adjacent amino and carboxyl groups. The methyl protons of the gem-dimethyl group on the β-carbon are expected to appear as two distinct singlets due to their diastereotopic nature, likely in the upfield region of the spectrum. The amino (NH₂) and carboxylic acid (OH) protons would be observable as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Phenyl-H7.2-7.4m
Benzyl-CH₂3.7-3.9s or ABq
α-H3.5-3.8s
β-CH₃ (a)1.2-1.4s
β-CH₃ (b)1.1-1.3s
NH₂variablebr s
COOHvariablebr s

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopy (HSQC, HMBC)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected at the most downfield region, typically δ 170-180 ppm. The aromatic carbons of the benzyl group would resonate in the δ 127-140 ppm range. The α-carbon and the β-carbon of the valine core, along with the methylene carbon of the benzyl group, would appear in the aliphatic region of the spectrum.

Heteronuclear Single Quantum Coherence (HSQC) experiments would be used to correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C NMR spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the benzylthio group and the valine moiety.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O170-180
Phenyl-C (quaternary)137-140
Phenyl-CH127-130
α-C60-65
β-C45-50
Benzyl-CH₂35-40
β-CH₃20-25

Two-Dimensional NMR Techniques (COSY, NOESY, ROESY) for Stereochemical Confirmation

While COSY (Correlation Spectroscopy) is typically used to identify spin-spin coupling between adjacent protons, in the case of this compound with its isolated spin systems, its utility would be limited. However, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be critical. These experiments detect through-space correlations between protons that are in close proximity, providing definitive information about the molecule's conformation and the relative stereochemistry of the chiral center. For instance, NOE correlations between the α-proton and the protons of one of the β-methyl groups would help to establish their spatial relationship.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. For this compound, with a chemical formula of C₁₂H₁₇NO₂S, the expected exact mass would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental mass (typically within a few parts per million) would unequivocally confirm the molecular formula. The molecular weight of 3-(Benzylthio)-D-valine is reported as 239.334 g/mol .

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands would be expected for:

O-H stretch of the carboxylic acid, which would be a broad band in the region of 2500-3300 cm⁻¹.

N-H stretch of the amino group, typically appearing around 3300-3500 cm⁻¹.

C=O stretch of the carboxylic acid, a strong absorption around 1700-1725 cm⁻¹.

C-H stretches of the aromatic and aliphatic parts of the molecule, just above and below 3000 cm⁻¹, respectively.

C=C stretches of the aromatic ring in the 1450-1600 cm⁻¹ region.

S-CH₂ vibrations , which would be weaker and found in the fingerprint region.

Raman spectroscopy would be particularly useful for observing the non-polar bonds, such as the S-C bond and the C-S-C linkage , which often give weak signals in IR spectroscopy. The aromatic ring vibrations would also produce strong and characteristic Raman signals.

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. This technique is highly sensitive to the stereochemical features of a molecule. For an enantiomerically pure sample of this compound (either the L- or D-form), the CD spectrum would show characteristic Cotton effects (positive or negative bands) in the regions of the electronic transitions of its chromophores, namely the carboxylic acid and the benzyl group. The sign and magnitude of these Cotton effects can be used to determine the absolute configuration of the chiral center by comparison with structurally related amino acids or through quantum mechanical calculations. The absence of a CD signal would indicate a racemic mixture.

Computational and Theoretical Investigations of 3 Benzylthio Valine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net For 3-(Benzylthio)valine, DFT calculations provide a foundational understanding of its geometry, reactivity, and spectroscopic profile. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G or higher, to ensure accurate results. researchgate.netorientjchem.org

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a critical computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For this compound, this process involves iterative calculations to find the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. aps.org The optimization is complete when the forces on the atoms are negligible and the energy has converged. arxiv.org

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can be achieved through rotation around its single bonds. Due to the flexibility of the benzyl (B1604629) and thioether groups, as well as the amino acid backbone, this compound can adopt several low-energy conformations. ethz.ch Computational studies on similar flexible molecules have shown that different conformers can coexist, with the relative populations determined by their small energy differences (often less than 2 kcal/mol). ethz.ch The presence of intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations. scirp.org

Table 1: Representative Optimized Geometrical Parameters for Structural Motifs Related to this compound.
ParameterBondTypical Calculated Value (Å)Source
Bond LengthC=O (Carboxylic)1.23 cumhuriyet.edu.tr
Bond LengthC-O (Carboxylic)1.38 cumhuriyet.edu.tr
Bond LengthC-N (Amine)1.45 cumhuriyet.edu.tr
Bond LengthC-C (Aromatic Ring)1.39 cumhuriyet.edu.tr
Bond LengthC-S (Thioether)1.77 - 1.82 orientjchem.org

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to its chemical reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chalcogen.roresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from DFT calculations. It visualizes the charge distribution across the molecule, using a color scale to identify regions of positive and negative electrostatic potential. researchgate.netresearchgate.net Red-colored areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor) and are prone to nucleophilic attack. cumhuriyet.edu.tr For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the sulfur atom, with positive potential near the amine group's hydrogen atoms.

The following table summarizes key electronic properties as they would be calculated for a molecule like this compound, based on data from related compounds.

Table 2: Calculated Electronic Properties for a Representative Molecule.
ParameterCalculated ValueSignificanceSource
EHOMO~ -6.5 eVElectron-donating capability physchemres.orgresearchgate.net
ELUMO~ -1.0 eVElectron-accepting capability physchemres.orgresearchgate.net
HOMO-LUMO Gap (Eg)~ 5.5 eVChemical stability and reactivity physchemres.orgresearchgate.net

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational analysis is performed computationally to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com This analysis is conducted at the optimized geometry, and the calculated harmonic vibrational frequencies correspond to the normal modes of vibration. nih.gov These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental spectra. nih.govcore.ac.uk

For this compound, vibrational analysis can predict the characteristic stretching and bending frequencies for its functional groups, such as the C=O stretch of the acid, the N-H bends of the amine, C-S stretching, and the aromatic C-H vibrations of the benzyl group. core.ac.ukdergipark.org.tr This provides a theoretical "fingerprint" of the molecule, which is invaluable for its identification and structural confirmation. q-chem.com

The table below lists predicted vibrational frequencies for the key functional groups found in this compound, based on computational studies of similar molecules.

Table 3: Predicted Vibrational Frequencies (cm-1) for Key Functional Groups.
Functional GroupVibrational ModeTypical Calculated Wavenumber (cm-1)Source
Aromatic RingC-H Stretch3000 - 3100 core.ac.uk
Carboxylic AcidC=O Stretch1700 - 1760 nih.gov
Alkyl ChainC-H Stretch2850 - 2970 core.ac.uk
Aromatic RingC-C Stretch1400 - 1600 nih.gov
ThioetherC-S Stretch600 - 800 dergipark.org.tr

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. f1000research.commdpi.com By integrating Newton's laws of motion, MD provides detailed information on the conformational dynamics, flexibility, and interactions of molecules in a simulated environment, such as in a solvent or bound to a protein. mdpi.com

Conformational Flexibility and Solvent Interactions

MD simulations are particularly well-suited to explore the conformational flexibility of this compound in solution. nih.gov These simulations can track how the molecule changes its shape over nanoseconds or longer, providing a dynamic picture that complements the static view from DFT calculations. The simulations explicitly include solvent molecules (e.g., water), allowing for the study of solute-solvent interactions, such as hydrogen bonding, which can significantly influence the molecule's preferred conformations. scirp.org Analysis of the simulation trajectory can reveal the most populated conformational states and the energetic barriers between them, offering insight into the molecule's dynamic behavior in a realistic environment. mdpi.com

Protein-Ligand Interaction Dynamics

To understand how this compound might interact with a biological target, such as an enzyme, MD simulations of the protein-ligand complex are employed. researchgate.netamrita.edu This process typically begins with molecular docking to predict the most likely binding pose of the ligand in the protein's active site. unpad.ac.id The resulting complex is then subjected to an MD simulation, which reveals the stability of the binding pose and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain it over time. f1000research.com

Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. f1000research.com

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds between the ligand and protein residues. mdpi.com

Binding Free Energy Calculations: To estimate the affinity of the ligand for the protein. researchgate.net

Such studies are fundamental in structure-based drug design, providing a dynamic understanding of the molecular recognition process. amrita.edu

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Prediction of Binding Modes and Interaction Energies with Target Biomolecules

No specific molecular docking studies detailing the binding modes and interaction energies of this compound with any target biomolecules were identified in the available literature. Such studies would typically provide data on the conformational changes of both the ligand and the target upon binding, and calculate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol).

While general molecular docking studies have been conducted on various cysteine derivatives researchgate.netmdpi.comnih.govtandfonline.com, the specific binding characteristics of this compound remain uninvestigated. For instance, studies on other cysteine-based compounds have explored their interactions with targets like DNA gyrase and topoisomerase IIα researchgate.net. However, these findings cannot be extrapolated to this compound due to differences in chemical structure.

Interactive Data Table: Predicted Interaction Energies of this compound with Target Biomolecules

Target BiomoleculePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of InteractionsReference
No data available

Ligand-Protein Interaction Profiling and Hotspot Identification

A crucial aspect of molecular docking is the detailed analysis of ligand-protein interactions, which includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex. This profiling helps in identifying "hotspots" – key residues in the protein's binding site that are critical for ligand recognition and binding.

There are no published studies that provide a ligand-protein interaction profile or identify binding hotspots for this compound. Research on other, different thioether compounds has highlighted the importance of specific amino acid residues in their binding, but this information is not transferable to the valine derivative mdpi.com.

Interactive Data Table: Ligand-Protein Interaction Hotspots for this compound

Target ProteinHotspot Residue(s)Interaction TypeDistance (Å)Reference
No data available

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

No QSAR studies have been performed on derivatives of this compound. While QSAR models have been developed for other series of thioether compounds and amino acid derivatives to predict various biological activities researchgate.netresearchgate.netsioc-journal.cn, the specific structural features of this compound and its potential derivatives have not been subjected to this type of analysis. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which does not appear to exist for derivatives of this compound.

Interactive Data Table: QSAR Model Parameters for this compound Derivatives

QSAR ModelBiological ActivityKey Descriptorsq² (Cross-validated r²)r² (Coefficient of Determination)Reference
No data available

Chemical Reactivity and Transformation Studies

Stability and Degradation Pathways

The stability of 3-(benzylthio)valine is a critical consideration for its synthesis, storage, and application. Like other amino acids, it is susceptible to degradation under certain conditions. As a lyophilized powder, it is generally stable when stored at low temperatures, typically -20°C to -80°C, for extended periods. mybiosource.com However, in solution, its stability is influenced by factors such as pH, temperature, and exposure to oxygen. nih.gov

The thioether bond is generally stable but can be susceptible to cleavage under specific enzymatic or harsh chemical conditions. For instance, a recently discovered cysteine salvage pathway in some bacteria involves the enzymatic cleavage of S-alkylated cysteine derivatives. nih.govacs.org While not directly demonstrated for this compound, this suggests that biological systems may possess mechanisms to degrade such compounds.

The amino acid backbone can also undergo degradation. At extremes of pH, particularly alkaline conditions, racemization at the α-carbon can occur. The presence of an N-terminal protecting group, such as the Boc group, can help stabilize the molecule during synthetic manipulations.

Oxidation Reactions of the Thioether Moiety to Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom of the thioether in this compound is readily oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the polarity and chemical properties of the molecule. The oxidation is typically achieved using various oxidizing agents, with the product depending on the stoichiometry and strength of the oxidant. researchgate.netorganic-chemistry.org

Common oxidants for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netwiley-vch.de For example, the selective oxidation of S-benzylcysteine, a close analogue, to its sulfoxide can be achieved under controlled conditions. acs.org Further oxidation to the sulfone requires stronger conditions or a higher stoichiometry of the oxidizing agent. organic-chemistry.orgresearchgate.net The use of reagents like magnesium monoperoxyphthalate (MMPP) has been explored for the selective oxidation of glycosyl sulfides to either sulfoxides or sulfones. nih.gov

The oxidation of the thioether to a sulfoxide introduces a new stereocenter at the sulfur atom, leading to the formation of diastereomers. The subsequent oxidation to the achiral sulfone removes this stereocenter.

ReactantOxidizing AgentProductReference
Generic ThioetherH₂O₂ (controlled)Sulfoxide organic-chemistry.orgresearchgate.net
Generic ThioetherH₂O₂ (excess)/CatalystSulfone organic-chemistry.orgresearchgate.net
S-benzylcysteine derivativeEnzymatic (CmoO)S-benzylcysteine sulfoxide acs.org
Glycosyl sulfidesMagnesium monoperoxyphthalate (MMPP)Sulfoxide or Sulfone nih.gov

Cyclization and Rearrangement Reactions

The functional groups within this compound can participate in various intramolecular reactions, leading to the formation of cyclic structures. For instance, derivatives of amino acids are known to undergo cyclization to form lactams, diketopiperazines, and other heterocyclic systems. uzh.ch While specific examples for this compound are not extensively documented, analogous reactions are well-established. For example, N-acyl derivatives of amino acids can be cyclized to form oxazolones, which are reactive intermediates in peptide chemistry. uzh.ch

Rearrangement reactions, which involve the migration of an atom or group within a molecule, are also plausible. The Claisen rearrangement, for example, has been applied to N-protected amino acid allylic esters to generate γ,δ-unsaturated amino acids with high diastereoselectivity. researchgate.net While this specific rearrangement requires an allylic ester, it highlights the potential for skeletal reorganization in appropriately derivatized forms of this compound. Other classical rearrangements like the Beckmann and Hofmann rearrangements have been adapted for the synthesis of α-amino acids from suitably protected precursors, demonstrating the versatility of rearrangement chemistry in the context of amino acid synthesis. beilstein-journals.org

A study on the synthesis of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines involved a cyclization reaction to form the triazole ring, followed by S-benzylation, showcasing the utility of the benzylthio moiety in the synthesis of complex heterocyclic systems. nih.gov

Reactions Involving the Amino and Carboxyl Termini

The amino and carboxyl groups of this compound are key sites for chemical modification, most notably for the formation of peptide bonds.

N-Acylation: The primary amine can be readily acylated using various acylating agents such as acid chlorides or anhydrides. orientjchem.org This reaction is fundamental for introducing protecting groups, like the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups, which are essential for stepwise peptide synthesis. researchgate.net The N-acylation can also be used to attach other functionalities, for example, in the synthesis of N-(6-benzylthio-9H-9-purinyl)acetylamino acids. lookchem.com

Esterification: The carboxyl group can be esterified to protect it during reactions involving the amino group or to modify the solubility and reactivity of the molecule. Common methods include reaction with an alcohol in the presence of an acid catalyst or using reagents like benzyl (B1604629) bromide. lookchem.comresearchgate.net The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and widely used method for esterifying carboxylic acids, including N-protected amino acids. nih.gov

These terminal modifications are crucial for incorporating this compound into peptide chains using solid-phase peptide synthesis (SPPS) or solution-phase methods. researchgate.net

Reaction TypeReagent/MethodFunctional Group ModifiedProductReference
N-AcylationAcetic AnhydrideAminoN-acetyl derivative orientjchem.org
N-Acylation (Protection)Boc₂O or Fmoc-ClAminoN-Boc or N-Fmoc derivative researchgate.net
EsterificationAlcohol, Acid CatalystCarboxylEster derivative lookchem.comresearchgate.net
Esterification (Steglich)Alcohol, DCC, DMAPCarboxylEster derivative nih.gov

Derivatization for Biological Probes and Conjugates

The unique chemical properties of this compound make it an attractive building block for the synthesis of biological probes and bioconjugates. The thioether linkage provides a stable, reduction-resistant alternative to disulfide bonds in peptides, which can enhance their in vivo stability. nih.gov

The amino and carboxyl termini can be used as handles for attaching reporter molecules such as fluorophores, biotin, or photoaffinity labels. nih.govresearchgate.net For example, amino acids are often incorporated into activity-based probes to target specific enzymes. frontiersin.org The synthesis of such probes often involves the strategic protection and deprotection of the amino and carboxyl groups to allow for the selective introduction of the desired functionalities.

Furthermore, the benzylthio group itself can be modified. For instance, the synthesis of N-acetyl-3,5-bis(chloromethyl)benzylthio-L-alanine from N-acetyl-L-cysteine and 1,3,5-(trichloromethyl)benzene has been reported for the development of mRNA-displayed bicyclic peptide libraries. rsc.org This demonstrates the potential for elaborating the benzyl group to create multifunctional building blocks for complex molecular architectures. The development of such derivatives allows for the creation of probes to study protein-protein interactions, enzyme activity, and other biological processes. mdpi.com

Synthesis and Characterization of 3 Benzylthio Valine Derivatives and Analogues

Modification of the Valine Backbone

The valine residue of 3-(benzylthio)valine serves as a primary site for structural modifications, allowing for the introduction of stereochemical diversity and alterations to its side chain.

Stereochemical Variations

The stereochemistry of amino acids is fundamental to their biological activity. Valine, like most amino acids, is chiral, with the natural form being the L-enantiomer. nih.govnih.gov The synthesis of different stereoisomers of this compound and its derivatives allows for the exploration of how spatial arrangement affects molecular interactions. For instance, the use of either L-valine or D-valine as a starting material can lead to the corresponding chiral derivatives. nih.govnih.gov Researchers often employ stereospecific enzymatic reactions or chiral chromatography to separate enantiomers and diastereomers, ensuring the stereochemical purity of the final products. nih.gov The determination of the absolute configuration (R or S) of the chiral centers is typically accomplished using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. youtube.comyoutube.com

Side Chain Modifications

Modifications to the side chain of the valine backbone can influence the compound's polarity, size, and conformational flexibility. One common approach involves the N-acylation of the amino group. For example, N-acyl-L-valine derivatives have been synthesized and subsequently used to create more complex molecules like 1,3-oxazol-5-ones. mdpi.commdpi.com Other modifications may include altering the isopropyl group of the valine side chain, though this is less common due to the complexity of such syntheses. These modifications can impact the compound's interaction with biological targets. frontiersin.org

Structural Elaboration of the Benzyl (B1604629) Group

The benzyl group of this compound offers a versatile scaffold for introducing a wide range of chemical diversity through aromatic ring substitutions and linker modifications.

Aromatic Ring Substitutions (Electronic and Steric Effects)

Substituting the aromatic ring of the benzyl group can significantly alter the electronic properties and steric profile of the entire molecule. The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) can modulate the reactivity and binding affinity of the compound. nih.govmdpi.com For example, the synthesis of derivatives with substituted benzyl groups has been achieved through the reaction of a valine-derived intermediate with appropriately substituted benzyl halides. researchgate.net These modifications allow for a systematic investigation of structure-activity relationships (SAR), providing insights into how different substituents influence biological activity. mdpi.com

Substitution Effect Example Compound
Methoxy (CH₃O)Electron-donating3-(4-methoxybenzylthio)valine
Chloro (Cl)Electron-withdrawing3-(4-chlorobenzylthio)valine
Nitro (NO₂)Strong electron-withdrawing3-(4-nitrobenzylthio)valine

Linker Modifications between Benzyl and Sulfur

The thioether linker connecting the benzyl group and the valine moiety can also be modified. This can involve changing the length of the alkyl chain or introducing different functional groups. For instance, instead of a direct benzyl-sulfur bond, a longer alkyl chain, such as a 2-benzylthioethyl group, can be incorporated. lookchem.com These modifications can alter the flexibility and spatial orientation of the benzyl group relative to the valine core, which can be crucial for optimizing interactions with a target protein or enzyme. nih.gov

Conjugation with Peptides and Other Biomolecules

Incorporating this compound and its analogues into larger biomolecules, such as peptides, can impart unique properties to the resulting conjugates. This strategy is often used to enhance stability, improve cell permeability, or introduce a specific functional group. nih.gov

Design Principles for Modulating Physicochemical and Bioactivity Profiles

The deliberate modification of this compound derivatives and analogues is a strategic endeavor in medicinal chemistry aimed at optimizing their physicochemical properties and enhancing their biological activity. The design principles guiding these modifications are rooted in established structure-activity relationships (SAR) and an understanding of how specific structural changes influence a molecule's interaction with biological targets. Key strategies include modification of the thioether linkage, substitution on the benzyl group, and the introduction of conformational constraints.

A primary strategy for modulating bioactivity involves the oxidation state of the sulfur atom in the thioether bridge. Research on related scaffolds, such as 3-(benzylthio)benzamides developed as sirtuin-2 (SIRT2) inhibitors, demonstrates that modifying the thioether linker to a sulfoxide (B87167) or a sulfone can significantly impact potency. While thioether analogues were identified as the most potent and selective inhibitors, several of the corresponding sulfoxide and sulfone analogues retained activity. This indicates that while the thioether is preferred for optimal activity, its oxidation, which can occur metabolically, may not completely abolish the desired biological effect. This principle allows for the design of compounds with potentially varied metabolic stabilities and pharmacokinetic profiles.

Another foundational design principle is the substitution on the aromatic ring of the benzyl group. The electronic and steric properties of substituents can drastically alter a molecule's binding affinity and selectivity for its target. In studies on 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids, various substitutions on the benzyl ring were explored to modulate anti-HIV activity. researchgate.net Although many derivatives showed limited selective inhibition, certain substitution patterns led to measurable inhibitory activity, suggesting that structural modifications at this position are critical for developing antiviral agents. researchgate.net This highlights the importance of exploring a diverse range of substituents to fine-tune the electronic and steric profile of the benzyl moiety for optimal interaction with the target's binding site. researchgate.netnih.gov

Introducing conformational constraints is a sophisticated design strategy to improve the biological profiles of flexible molecules like this compound derivatives. nih.gov By restricting the molecule's rotational freedom, it can be locked into a more biologically active conformation, which can lead to increased potency, enhanced receptor selectivity, and improved metabolic stability. nih.govnih.gov This can be achieved by incorporating the core structure into a more rigid framework, such as a bicyclic system. For instance, the synthesis of conformationally constrained analogues, like bicyclo[2.2.1]heptene derivatives incorporating a 3-(benzylthio) group, serves as a practical application of this principle. unimi.it Such rigid structures reduce the entropic penalty upon binding to a receptor and can provide valuable insights into the bioactive conformation of the molecule. nih.gov

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are integral to the modern design process. researchgate.netuni-halle.de These in silico tools allow for the prediction of how different structural modifications will affect the binding mode and affinity of the derivatives with their target proteins. nih.govuni-halle.de For example, docking studies can reveal unfavorable interactions, guiding the replacement of certain moieties with groups that can form more favorable contacts, such as hydrogen bonds or hydrophobic interactions, within the target's active site. nih.gov QSAR models can quantify the relationship between chemical structure and biological activity, enabling the prediction of the potency of novel analogues before their synthesis. researchgate.net

The following tables present research findings on how specific structural modifications to benzylthio-containing compounds influence their biological activity.

Table 1: Effect of Benzyl Ring Substitution on Anti-HIV Activity of 5-Benzylthio-1,3,4-oxadiazole Derivatives

CompoundAmino Acid OriginBenzyl Ring Substituent (R)Anti-HIV-1 EC₅₀ (µg/mL) researchgate.netAnti-HIV-2 EC₅₀ (µg/mL) researchgate.net
5fL-Alanine4-Cl>11.50>12.24
5jL-Methionine4-Cl>12.63>13.00
5kL-Methionine2,4-di-Cl>12.01>12.41
5lL-Methionine4-CH₃>12.50>12.87
5pL-Phenylalanine4-Cl>12.04>12.52
5qL-Phenylalanine2,4-di-Cl>11.52>12.00

Based on a comprehensive review of publicly available scientific literature, there is no specific information regarding the biological and biochemical investigations of the compound This compound as outlined in the user's request.

Searches for the interaction of "this compound" with SIRT2 and urease, its DNA binding properties, protein binding affinity, or membrane interaction mechanisms did not yield any direct research findings. The literature that discusses similar activities, such as SIRT2 inhibition or urease inhibition, pertains to structurally different molecules, for example, "3-(benzylthio)benzamide" derivatives nih.gov or various heterocyclic compounds. researchgate.netnih.gov

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline, as the foundational research data for this specific compound is not present in the available search results. Information on related compounds cannot be used, as per the strict instruction to focus solely on "this compound."

Biological and Biochemical Investigations: Mechanistic Insights

Influence on Cellular Biochemical Pathways (e.g., Amino Acid Metabolism, Oxidative Stress Response)

The introduction of 3-(Benzylthio)valine into biological systems can significantly influence cellular biochemical pathways, particularly amino acid metabolism and the oxidative stress response. As a structural analog of other sulfur-containing amino acids, its presence can lead to competitive inhibition or altered activity of enzymes involved in these pathways.

Amino Acid Metabolism:

The metabolism of branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine is a crucial process for protein synthesis and energy production. vkm.noymdb.ca The degradation of valine begins with its transamination to its corresponding α-keto acid, α-ketoisovalerate. wikipedia.orgnih.gov This reaction is a critical juncture where the cell decides whether to utilize the amino acid for building new proteins or catabolize it for energy. wikipedia.orgnih.gov

The transsulfuration pathway, which is responsible for converting homocysteine to cysteine, is another key area of amino acid metabolism that could be influenced by sulfur-containing compounds. wikipedia.orgfrontiersin.org This pathway involves the enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL). wikipedia.orgfrontiersin.orgwikipedia.org While direct studies on this compound's effect on this pathway are limited, the structural similarity to S-benzyl-L-cysteine, a known modulator of cellular processes, suggests a potential for interaction. chemimpex.comsemanticscholar.org

Oxidative Stress Response:

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. mdpi.com This can lead to damage of cellular components like lipids, proteins, and DNA. mdpi.com The cellular response to oxidative stress involves the upregulation of antioxidant defense mechanisms. nih.govresearchgate.net

Valine itself has been shown to protect against oxidative stress by improving mitochondrial function and reducing ROS production. nih.govresearchgate.net It can enhance the expression of genes involved in mitochondrial biogenesis and upregulate the function of the electron transport chain. nih.govresearchgate.net

PathwayKey Enzymes/ProcessesObserved Effects of Related CompoundsPotential Influence of this compound
Amino Acid Metabolism (Valine)Branched-chain amino acid aminotransferase, α-ketoacid dehydrogenase complex wikipedia.orgnih.govValine supplementation can cause feedback inhibition of its own biosynthesis. nih.gov Excess valine can disrupt amino acid balance. frontiersin.orgMay act as a competitive inhibitor or allosteric modulator of enzymes in the valine degradation pathway.
Transsulfuration PathwayCystathionine β-synthase (CBS), Cystathionine γ-lyase (CGL) wikipedia.orgfrontiersin.orgwikipedia.orgStructurally similar compounds can modulate cellular processes. chemimpex.comsemanticscholar.orgPotential to interact with CBS or CGL due to its sulfur-containing structure.
Oxidative Stress ResponseReactive Oxygen Species (ROS) production, Antioxidant enzymes mdpi.comnih.govValine can reduce ROS and protect mitochondrial function. nih.govresearchgate.net S-benzyl-L-cysteine can induce oxidative stress in some systems. mdpi.comDual potential: the valine moiety may be protective, while the benzylthio group could be pro-oxidant.

Intracellular Localization and Uptake Mechanisms

The biological activity of any compound is intrinsically linked to its ability to enter cells and reach its specific intracellular targets. The journey of this compound from the extracellular environment to its site of action involves complex uptake mechanisms and results in a particular subcellular distribution.

Uptake Mechanisms:

The cellular uptake of small molecules like amino acids and their derivatives can occur through several mechanisms, including passive diffusion and carrier-mediated transport. beilstein-journals.orgumich.edu Given its structure as an amino acid derivative, it is plausible that this compound utilizes amino acid or peptide transporters for entry into the cell.

Therefore, it is highly probable that this compound is actively transported into cells via one or more of the numerous amino acid or peptide transport systems present in the plasma membrane. The specific transporters involved would likely depend on the cell type and the expression levels of these transporters.

Intracellular Localization:

Once inside the cell, the distribution of this compound to different organelles will determine its specific biological effects. The localization of molecules is often dictated by specific signaling sequences or their physicochemical properties.

For instance, in Saccharomyces cerevisiae, the enzymes involved in branched-chain amino acid biosynthesis are localized to either the mitochondria or the cytosol. nih.govmicrobialcell.com The mitochondrial branched-chain amino acid aminotransferase, Bat1, plays a predominant role in valine biosynthesis, indicating that mitochondria are a major site for valine metabolism. nih.govmicrobialcell.com This suggests that this compound, as a valine derivative, may accumulate in mitochondria to interact with the enzymatic machinery located there.

Furthermore, the localization of other proteins can be influenced by phosphorylation and subsequent binding to adaptor proteins like 14-3-3. embopress.org While there is no direct evidence for this compound, this highlights the complex regulatory networks that control the subcellular zip code of molecules. The benzylthio group may also influence its partitioning into lipid-rich environments like cellular membranes. Confocal microscopy studies using fluorescently labeled analogs would be necessary to definitively determine the intracellular localization of this compound.

AspectMechanism/LocationSupporting Evidence from Related CompoundsHypothesized Scenario for this compound
Cellular UptakeCarrier-mediated transport (Amino acid or peptide transporters) umich.edunih.govL-valyl esters of drugs are transported by peptide transporters like hPEPT1. umich.edunih.govLikely actively transported into cells via amino acid or peptide transporters.
Intracellular LocalizationMitochondria, Cytosol, Cellular MembranesValine biosynthesis enzymes are located in mitochondria and cytosol in yeast. nih.govmicrobialcell.com The benzyl (B1604629) group may promote membrane association.Potential accumulation in mitochondria to interact with metabolic enzymes. The benzylthio moiety may lead to partitioning into membranes.

Role as a Biochemical Probe in Cellular Systems

Biochemical probes are essential tools for dissecting the complexities of cellular processes. nih.gov These molecules, often fluorescent or possessing other detectable properties, allow researchers to visualize and quantify specific events within living cells in real-time. nih.govimrpress.com The unique structure of this compound, combining an amino acid with a benzylthio group, suggests its potential utility as a biochemical probe, particularly for studying amino acid metabolism and transport.

By modifying the benzyl group with a fluorophore, this compound could be transformed into a fluorescent probe. This would enable researchers to track its uptake and intracellular localization using techniques like confocal microscopy. mdpi.comresearchgate.net Such a tool would be invaluable for studying the dynamics of amino acid transporters and the subcellular compartments involved in the metabolism of branched-chain amino acids.

Furthermore, if this compound is found to be a specific inhibitor or substrate for a particular enzyme, it could be used to probe the function of that enzyme in various cellular pathways. For example, if it specifically inhibits an enzyme in the valine catabolic pathway, it could be used to study the consequences of blocking this pathway on cellular energy levels or protein synthesis.

The development of fluorescent probes for various biological targets, such as metal ions and biothiols, has significantly advanced our understanding of their roles in cellular physiology and pathology. imrpress.comrsc.org A fluorescently tagged this compound could similarly illuminate the intricate processes of amino acid handling by the cell.

Potential Application as a ProbeMethodologyInformation Gained
Studying Amino Acid TransportSynthesis of a fluorescently labeled this compound analog. Real-time imaging of its uptake into live cells using confocal microscopy. mdpi.comIdentification of specific transporters involved, kinetics of uptake, and factors that regulate transport activity.
Investigating Intracellular MetabolismTracking the localization of the fluorescent probe within different cellular organelles (e.g., mitochondria, cytosol). nih.govmicrobialcell.comDetermination of the primary sites of metabolism for valine and its derivatives. Understanding the trafficking of these molecules within the cell.
Probing Enzyme FunctionUse as a specific inhibitor or substrate for an enzyme in the valine metabolic pathway.Elucidation of the role of the target enzyme in cellular physiology and the downstream effects of its modulation.

Emerging Research Directions and Future Perspectives

Development of 3-(Benzylthio)valine as a Chemical Biology Tool

The development of small molecules that can modulate biological processes with high specificity is a central goal of chemical biology. These molecules, often referred to as chemical probes, are essential for dissecting complex cellular pathways and validating new therapeutic targets. frontiersin.orgnih.gov The scaffold of this compound is proving to be a valuable starting point for the design of such tools.

Research has been directed toward optimizing derivatives of this compound as potent and selective inhibitors of specific enzymes. For instance, studies on the structurally related 3-(benzylthio)benzamide scaffold have led to the development of potent and selective inhibitors for Sirtuin-2 (SIRT2), a deacetylase implicated in neurodegenerative conditions like Huntington's disease. nih.gov Molecular modeling and docking studies indicated that replacing a sulfonamide group with a thioether linkage, as seen in the benzylthio-scaffold, enhanced binding potency to SIRT2. nih.gov Specific thioether derivatives were found to be two- to three-fold more potent than their sulfonamide counterparts and demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov One such compound was shown to inhibit the aggregation of polyglutamine in cellular models, a key pathological feature of Huntington's disease. nih.gov

These findings underscore the potential of the 3-(benzylthio) core structure in generating highly selective chemical probes for interrogating and potentially treating human diseases.

Table 1: Examples of this compound Derivatives as Chemical Biology Tools

Derivative Scaffold Target Enzyme Potential Application Research Finding

Integration into Peptide and Peptidomimetic Scaffolds

Peptides are crucial signaling molecules in biology, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. rsc.orgslideshare.net A key strategy in creating peptidomimetics is the incorporation of non-canonical amino acids (ncAAs) like this compound. researchgate.net

The inclusion of ncAAs can confer several advantages:

Increased Proteolytic Stability: The unusual side chain and stereochemistry of ncAAs can prevent recognition by proteases, the enzymes that degrade peptides. rsc.org

Conformational Constraint: The bulky benzylthio group can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive shape that enhances binding affinity and selectivity for its target. escholarship.org

Modified Physicochemical Properties: The benzyl (B1604629) group introduces hydrophobicity, which can influence how the peptide interacts with biological membranes and receptors.

By strategically replacing natural amino acids with this compound in a peptide sequence, researchers can fine-tune its structure and function. This approach allows for the rational design of novel peptide-based drugs with enhanced stability and efficacy for a wide range of therapeutic areas, including antimicrobial and anticancer applications. escholarship.orgmdpi.com

Table 2: Comparison of Natural Peptides and Peptidomimetics with this compound

Property Natural Peptides Peptidomimetics with this compound
Composition Proteinogenic amino acids Contains non-canonical this compound
Proteolytic Stability Generally low Typically enhanced rsc.org
Conformational Flexibility High Reduced and more defined escholarship.org
Target Selectivity Variable Can be improved through conformational locking

| Bioavailability | Often poor | Potentially improved |

Advanced Materials Science Applications (e.g., self-assembly, supramolecular chemistry)

The fields of materials science and supramolecular chemistry explore how molecules can be designed to spontaneously organize into larger, ordered structures with novel functions. rsc.orggrc.org Amino acids and peptides are excellent building blocks for such self-assembling systems due to their defined stereochemistry and ability to form predictable non-covalent interactions like hydrogen bonds. mdpi.comnih.gov

The incorporation of this compound into peptide sequences offers intriguing possibilities for creating advanced biomaterials. The benzyl group in its side chain can participate in two key interactions that drive self-assembly:

Hydrophobic Interactions: The nonpolar benzyl group will tend to be excluded from water, driving the molecules to aggregate.

π-π Stacking: The aromatic rings of the benzyl groups can stack on top of each other, creating a stable, ordered arrangement.

By controlling the sequence of a peptide containing this compound, it may be possible to program the formation of specific nanostructures, such as nanotubes, nanofibers, or hydrogels. mdpi.com These materials could have applications in tissue engineering, drug delivery, and biosensing. nih.govnovapublishers.com The development of such materials represents a key area in advanced materials science, focusing on creating functional, responsive, and biocompatible systems from the bottom up. scivisionpub.comappleacademicpress.comsustainablemanufacturingexpo.com

Multidisciplinary Approaches for Comprehensive Understanding

Realizing the full potential of this compound requires a concerted, multidisciplinary research effort that integrates expertise from various scientific fields.

Synthetic Chemistry: To create novel derivatives of this compound with tailored properties, such as those bearing bioorthogonal handles or other functional groups.

Chemical Biology: To design and use these derivatives as chemical probes to study complex biological systems and disease states. nih.goveu-openscreen.eu

Peptide Chemistry: To incorporate this compound into peptide and peptidomimetic scaffolds to develop new therapeutics with enhanced stability and activity. researchgate.netescholarship.org

Materials Science: To exploit the self-assembly properties of this compound-containing peptides to create novel nanomaterials for biomedical applications. nih.govmit.edu

Computational Chemistry: To use molecular modeling and docking simulations to predict how the incorporation of this compound will affect peptide structure, enzyme binding, and self-assembly, thereby guiding rational design. nih.gov

By combining these approaches, the scientific community can build a comprehensive understanding of this compound and accelerate its translation from a promising chemical entity into powerful tools and technologies that can address challenges in medicine and materials science.

Table of Mentioned Compounds

Compound Name
This compound
3-(Benzylthio)benzamide
Sirtuin-2 (SIRT2)
Sirtuin-1 (SIRT1)
Sirtuin-3 (SIRT3)
Azide

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(Benzylthio)valine to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on coupling reactions and protecting group strategies. For example, benzylthio-containing analogs (e.g., 3-(Benzylthio)-Propionic acid) are synthesized via thiol-ene click chemistry or nucleophilic substitution, with yields improved by controlling reaction temperature and stoichiometry . Purification via column chromatography or recrystallization (as described for structurally similar compounds in ) can enhance purity. Monitoring intermediates using TLC or HPLC is critical .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

  • Methodological Answer : Use a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to verify molecular structure and purity. For example, 1H NMR^1 \text{H NMR} data for benzylthio derivatives (e.g., δ 4.18 ppm for benzyl protons in ) can confirm substituent positions. High-resolution mass spectrometry (HRMS) and X-ray crystallography (as applied in BCL-XL inhibitor studies) provide definitive structural validation .

Q. What are the best practices for handling and storing this compound to maintain stability?

  • Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers to prevent oxidation of the benzylthio group. Similar protocols are used for benzyloxycarbonyl-protected amino acids (). Use inert atmospheres (e.g., nitrogen) during synthesis to avoid disulfide formation .

Q. How can researchers integrate literature data into experimental design for this compound studies?

  • Methodological Answer : Prioritize peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook, ) for spectroscopic and synthetic protocols. Cross-reference SAR studies of benzylthio-containing inhibitors (e.g., BCL-XL binders in ) to guide functional group modifications. Avoid unreliable sources like commercial catalogs for mechanistic insights .

Advanced Research Questions

Q. How does the benzylthio moiety in this compound influence its binding affinity to target proteins like BCL-XL?

  • Methodological Answer : Conduct molecular docking and mutagenesis studies to map interactions. Crystal structures of BCL-XL bound to benzylthio-containing inhibitors (e.g., PDB IDs XOY and QHV) reveal hydrophobic interactions between the benzylthio group and protein pockets. Surface plasmon resonance (SPR) can quantify binding kinetics .

Q. What strategies can resolve discrepancies in biological activity data for this compound across different studies?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, cell lines) and validate compound purity (>98% via HPLC, as in ). Investigate batch-to-batch variability using spectroscopic fingerprinting. Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based) to rule out methodological artifacts .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance pharmacological properties?

  • Methodological Answer : Systematically vary substituents on the benzylthio and valine moieties. For example, replacing the benzyl group with electron-withdrawing substituents (e.g., trifluoromethyl, as in ) may improve metabolic stability. Use in silico tools (e.g., molecular dynamics simulations) to predict bioavailability and toxicity .

Q. What mechanistic insights can be gained from studying the oxidative stability of the benzylthio group in this compound?

  • Methodological Answer : Monitor oxidation products (e.g., sulfoxides/sulfones) using 1H NMR^1 \text{H NMR} or Raman spectroscopy. Compare stability under physiological vs. accelerated conditions (e.g., H2_2O2_2 exposure). Such data inform prodrug designs where controlled oxidation releases active metabolites .

Q. How can researchers validate the role of this compound in modulating protein-protein interactions (PPIs)?

  • Methodological Answer : Employ fluorescence polarization (FP) or isothermal titration calorimetry (ITC) to assess PPI disruption. For example, BCL-XL inhibitors with benzylthio groups disrupt anti-apoptotic protein interactions (). Use CRISPR-edited cell lines to confirm target specificity in vivo .

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